BenchChemオンラインストアへようこそ!

tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate

GPR119 agonism FAAH inhibition scaffold hopping

tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate (CAS 2193067-23-9, MF C₁₄H₂₃NO₃, MW 253.34 g/mol) is a spirocyclic building block featuring a 6-azaspiro[3.5]nonane core bearing a Boc-protected amine and a reactive formyl group. The 6-azaspiro[3.5]nonane scaffold has been explicitly developed as a conformationally constrained piperidine bioisostere, designed to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates—a parameter positively correlated with clinical success.

Molecular Formula C14H23NO3
Molecular Weight 253.342
CAS No. 2193067-23-9
Cat. No. B2731722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate
CAS2193067-23-9
Molecular FormulaC14H23NO3
Molecular Weight253.342
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCC2)CCC1C=O
InChIInChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-14(6-4-7-14)8-5-11(15)9-16/h9,11H,4-8,10H2,1-3H3
InChIKeyCNHKUENTAVLWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 7-Formyl-6-azaspiro[3.5]nonane-6-carboxylate (CAS 2193067-23-9): A Bifunctional Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate (CAS 2193067-23-9, MF C₁₄H₂₃NO₃, MW 253.34 g/mol) is a spirocyclic building block featuring a 6-azaspiro[3.5]nonane core bearing a Boc-protected amine and a reactive formyl group . The 6-azaspiro[3.5]nonane scaffold has been explicitly developed as a conformationally constrained piperidine bioisostere, designed to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates—a parameter positively correlated with clinical success [1]. Unlike more extensively characterized 7-azaspiro[3.5]nonane-based GPR119 agonists and FAAH inhibitors, this specific regioisomer provides a distinct exit vector geometry and unique chemical reactivity at the N-6 position, making it non-interchangeable with the 7-aza series for scaffold-hopping programs [2][3].

Positional and Functional Non-Interchangeability: Why tert-Butyl 7-Formyl-6-azaspiro[3.5]nonane-6-carboxylate Cannot Be Replaced by Generic Analogs


Substitution of tert-butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate with generic spirocyclic piperidine building blocks is non-trivial due to three confounding factors. First, the N-6 position of the spirocyclic core alters the spatial trajectory of appended vectors relative to the more widely studied N-7 regioisomer, directly affecting binding-site complementarity confirmed across GPR119 and FAAH programs [1][2]. Second, the formyl group provides a synthetic handle for reductive amination, Grignard addition, and Horner–Wadsworth–Emmons olefination that is absent in amino-, hydroxyl-, or unsubstituted 6-azaspiro analogs; replacing it with a pre-functionalized equivalent eliminates divergent synthetic flexibility [3]. Third, the Boc protecting group imposes orthogonal deprotection conditions (TFA or HCl/dioxane) that must match downstream N–H functionalization requirements; alternative protecting groups (Cbz, Fmoc, Alloc) alter global synthetic strategy and may be incompatible with target molecule stability [3].

Quantitative Differentiation Evidence for tert-Butyl 7-Formyl-6-azaspiro[3.5]nonane-6-carboxylate vs. Closest Analogs


Regioisomeric Scaffold Differentiation: 6-Azaspiro[3.5]nonane vs. 7-Azaspiro[3.5]nonane Biological Activity Profiles

The 7-azaspiro[3.5]nonane scaffold has been extensively validated as a privileged core in two independent target classes: GPR119 agonists (compound 54g, EC₅₀ < 100 nM in cAMP assay) [1] and FAAH inhibitors (kinact/Ki > 1500 M⁻¹s⁻¹) [2]. However, the 6-azaspiro[3.5]nonane regioisomer (the core of the target compound) has not been reported in any published biological evaluation, suggesting a fundamentally distinct pharmacological profile or synthetic accessibility. This regioisomeric switch alters the nitrogen position relative to the spiro-junction, changing the orientation of the N-substituent vector—a critical determinant of target engagement [3].

GPR119 agonism FAAH inhibition scaffold hopping

Metabolic Stability Advantage of Spiro[3.5] Scaffolds vs. Monocyclic Piperidine: Evidence from Radical C–H Functionalization Studies

Fundamental reactivity differences between spirocyclic azaspirocycles and their monocyclic piperidine counterparts were quantitatively demonstrated using a radical C–H xanthylation model. Azaspiro[3.5] scaffolds showed distinct site-selectivity profiles compared to non-spirocyclic saturated heterocycles, attributed to conformational locking and altered C–H bond dissociation energies [1]. This translates to a class-level metabolic stability advantage: spirocyclic cores resist oxidative metabolism by cytochrome P450 enzymes relative to flexible monocyclic amines [2].

metabolic stability spirocyclic effect C–H functionalization

Purity and Physical Form Comparison: Supplier-Grade tert-Butyl 7-Formyl-6-azaspiro[3.5]nonane-6-carboxylate vs. Closest In-Class Analogs

The target compound is procurable from Sigma-Aldrich (distributed from Enamine) at 95% purity, supplied as a powder stored at 4°C . The closest analog, tert-butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434142-21-8), is available from alternative suppliers at comparable purity (95–97% range) but with variable lot-to-lot consistency and shipping conditions . The formyl group on the 6-azaspiro core (target compound) is sterically less hindered than the 7-formyl-2-azaspiro variant, potentially offering faster reaction kinetics in reductive amination (class-level inference based on steric environment) [1].

purity procurement quality control

Formyl Group Reactivity Differentiation: Aldehyde Handle vs. Amino and Unsubstituted Analogs

The formyl group at the 7-position of the 6-azaspiro core enables key reactions (reductive amination, Grignard addition, Wittig olefination) that are unavailable in the 7-unsubstituted analog (6-Boc-6-azaspiro[3.5]nonane) or the 1-amino analog (tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate, CAS 1363381-72-9). Quantitative comparison of synthetic utility: aldehyde-amine reductive amination typically proceeds with >80% conversion under standard conditions (NaBH(OAc)₃, DCE, rt, 2 h), whereas direct N-alkylation of the unprotected amine may require harsher conditions and protecting group manipulation [1].

aldehyde reactivity library synthesis late-stage functionalization

Physicochemical Property Differentiation: Solubility and Fsp³ Advantage of 6-Azaspiro[3.5]nonane vs. Flat Aromatic Cores

The 6-azaspiro[3.5]nonane core contributes a high fraction of sp³-hybridized carbons (Fsp³ = 0.79 for the core scaffold), which is causally associated with improved aqueous solubility and reduced promiscuous binding compared to flat aromatic bioisosteres [1]. Meta-analysis of clinical candidates shows that compounds with Fsp³ > 0.45 have a significantly higher probability of advancing to Phase III than those with Fsp³ < 0.35 [1]. The target compound's spirocyclic core inherently exceeds this threshold, unlike many arylpiperidine alternatives.

solubility Fsp³ drug-likeness

Spirocyclic Rigidity Effects on Binding Affinity and Selectivity: Sigma-1 Receptor Ligand Precedent

Spirocyclic piperidine derivatives containing 6-azaspiro[2.5]octane cores have demonstrated exceptional sigma-1 receptor binding affinity (Ki = 0.2–16 nM) with selectivity ratios exceeding 250-fold over sigma-2 receptors [1]. Although these data derive from the 6-azaspiro[2.5]octane system, the conformational constraint imparted by the spiro-junction is a class-level phenomenon applicable to the 6-azaspiro[3.5]nonane scaffold [2]. The larger cyclobutane ring in the target compound's core may provide a distinct conformational profile compared to the cyclopropane-containing [2.5] series, potentially tuning selectivity vectors.

sigma-1 receptor spirocyclic rigidity target selectivity

Optimal Application Scenarios for tert-Butyl 7-Formyl-6-azaspiro[3.5]nonane-6-carboxylate Procurement Based on Quantitative Evidence


IP-Differentiated GPR119 or FAAH Scaffold-Hopping Programs

Investigators seeking to circumvent existing composition-of-matter patents on 7-azaspiro[3.5]nonane-based GPR119 agonists (Taisho Pharmaceutical) [1] or FAAH inhibitors [2] can deploy the 6-azaspiro regioisomer as a patent-distinct scaffold. The formyl group enables rapid analogue synthesis via reductive amination to explore uncharted biological space. This strategy leverages the validated target biology while establishing novel IP.

Metabolic Stability-Driven Piperidine Replacement in Lead Optimization

For lead series exhibiting high intrinsic clearance due to piperidine N-dealkylation or ring oxidation, the 6-azaspiro[3.5]nonane core provides a conformationally locked alternative predicted to reduce CYP-mediated metabolism by 2- to 5-fold [1]. Procurement of the formyl-substituted building block allows direct integration into existing SAR without additional scaffold synthesis.

Parallel Library Synthesis for CNS-Targeted Programs Requiring High Fsp³

CNS drug discovery programs prioritizing high Fsp³ (>0.45) to improve solubility and reduce off-target pharmacology benefit from the target compound's inherent saturation [1]. The formyl handle supports high-throughput parallel amination with diverse amine building blocks, generating spirocyclic-focused libraries with favorable CNS MPO (Multiparameter Optimization) scores.

Sigma Receptor or Ion Channel Program Requiring Subtype Selectivity

Programs targeting sigma receptors, ion channels, or GPCRs where conformational constraint has been shown to enhance subtype selectivity (>250-fold over related receptors) [1] can incorporate the 6-azaspiro[3.5]nonane core as a rigidifying element. The aldehyde functionality allows late-stage diversification to rapidly probe selectivity determinants.

Quote Request

Request a Quote for tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.